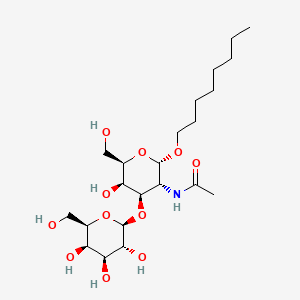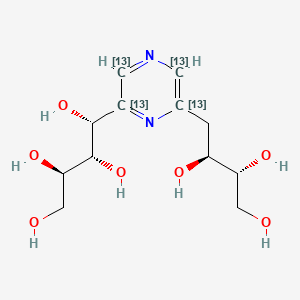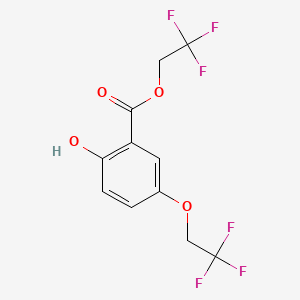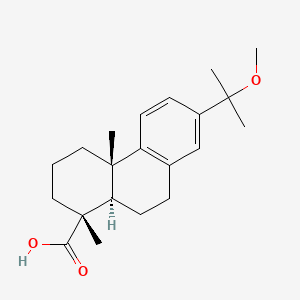
Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Overview
Description
Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is a complex carbohydrate derivative known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its octyl chain linked to a disaccharide unit composed of galactose and N-acetylgalactosamine. It is often studied for its role in biochemical processes and its potential use in medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the sugar moieties to prevent unwanted reactions. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the galactose and N-acetylgalactosamine are protected using acetyl or benzyl groups.
Glycosylation: The protected sugars undergo glycosylation, where the glycosidic bond is formed between the two sugar units. This step often uses a glycosyl donor and acceptor in the presence of a catalyst such as silver triflate.
Deprotection: The protective groups are removed under acidic or basic conditions to yield the final disaccharide.
Attachment of Octyl Chain: The octyl chain is introduced through an etherification reaction, typically using octanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and crystallization are employed to purify the final product. The use of automated synthesis equipment can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar units. Common oxidizing agents include periodate and bromine water.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups. Sodium borohydride is a typical reducing agent used.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups such as halides or alkyl groups. Reagents like thionyl chloride or alkyl halides are used.
Common Reagents and Conditions
Oxidation: Periodate, bromine water, and other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride, alkyl halides, and other nucleophiles under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols. Substitution reactions result in various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is used as a model compound to study glycosidic bond formation and carbohydrate chemistry. It serves as a substrate in enzymatic assays to investigate glycosidase activities.
Biology
In biological research, this compound is utilized to study cell surface interactions and glycan recognition processes. It is often used in glycomics to analyze the structure and function of glycoconjugates.
Medicine
Medically, the compound has potential applications in drug delivery systems and as a therapeutic agent. Its ability to interact with specific receptors on cell surfaces makes it a candidate for targeted drug delivery.
Industry
In the industrial sector, this compound is used in the formulation of surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Mechanism of Action
The mechanism by which Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside exerts its effects involves its interaction with specific molecular targets such as lectins and glycosidases. The compound binds to these proteins through its carbohydrate moiety, influencing cellular processes such as signal transduction and cell adhesion. The octyl chain enhances its hydrophobic interactions, facilitating its incorporation into lipid bilayers and membranes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
- Ethyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
- Propyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Uniqueness
Compared to similar compounds, Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside stands out due to its longer alkyl chain, which enhances its hydrophobic properties and makes it more effective in applications requiring amphiphilic characteristics. This unique structure allows it to interact more effectively with lipid membranes and hydrophobic environments, making it particularly useful in industrial and medical applications.
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)20(17(28)14(11-25)32-21)34-22-19(30)18(29)16(27)13(10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17+,18+,19-,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVIBJFXURBICK-FFIPVLBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858219 | |
| Record name | Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607353-49-1 | |
| Record name | Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)
![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)



![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)
![[(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B565461.png)



